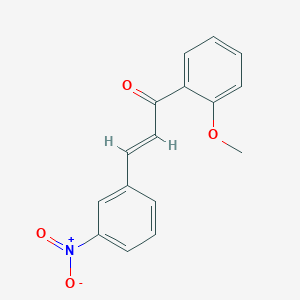

(2E)-1-(2-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Overview

Description

(2E)-1-(2-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, also known as MNPP, is a synthetic organic compound that belongs to the class of chalcones. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and agriculture.

Scientific Research Applications

Photosensitive Protecting Groups

The compound is closely related to the family of photosensitive protecting groups, which are pivotal in synthetic chemistry. These groups, including 2-nitrobenzyl and 3-nitrophenyl derivatives, are utilized for the temporary modification of reactive sites in molecules to prevent unwanted reactions during synthetic procedures. Their ability to be removed under mild, controlled conditions (e.g., light irradiation) without harming the integrity of the molecule makes them invaluable in the development of complex organic syntheses, including drugs and biomolecules (Amit, Zehavi, & Patchornik, 1974).

Organic Synthesis and Reactivity

The structural motif of "(2E)-1-(2-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one" finds relevance in organic synthesis, particularly in the study of β-O-4 bond cleavage in lignin model compounds. This aspect is crucial for understanding lignin degradation, a major challenge in the conversion of biomass to biofuels and valuable chemicals. The detailed mechanism of acidolysis in such compounds provides insights into the reactivity and potential applications in sustainable chemistry and materials science (Yokoyama, 2015).

Atmospheric Chemistry of Nitrophenols

The atmospheric behavior of nitrophenols, closely related to the nitro group present in "(2E)-1-(2-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one," has been extensively studied. Nitrophenols are formed through atmospheric reactions and are significant due to their effects on air quality and health. Understanding the sources, transformations, and fate of nitrophenols in the atmosphere contributes to the broader field of environmental chemistry and pollution control. Their study helps in assessing the environmental impact of organic pollutants and developing strategies for air quality improvement (Harrison et al., 2005).

Anticorrosive Properties

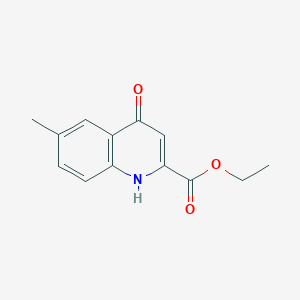

Compounds containing nitro groups and methoxyphenyl structures, similar to "(2E)-1-(2-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one," have been evaluated for their anticorrosive properties. Quinoline derivatives, for example, are known to exhibit good effectiveness against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms. This property is essential for developing new materials and coatings that protect metals from corrosion, extending their life and reducing maintenance costs (Verma, Quraishi, & Ebenso, 2020).

properties

IUPAC Name |

(E)-1-(2-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-21-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(11-12)17(19)20/h2-11H,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUFVJLMBYHKBU-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(2-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |

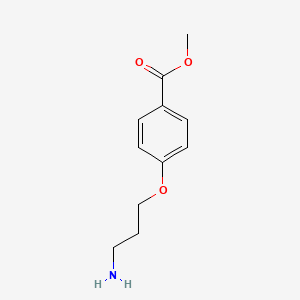

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Iododibenzo[b,d]furan](/img/structure/B3158435.png)

![4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine](/img/structure/B3158521.png)

amine](/img/structure/B3158530.png)